Phenyl isocyanatoformate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl isocyanatoformate can be synthesized through the reaction of phenyl chloroformate with potassium cyanate. The reaction typically occurs under mild conditions, with the phenyl chloroformate being added dropwise to a solution of potassium cyanate in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with phenyl isocyanate to form this compound. This method requires stringent safety measures due to the hazardous nature of phosgene .

Análisis De Reacciones Químicas

Reactions with Nucleophiles

Phenyl isocyanate reacts with nucleophiles (amines, alcohols, water) via nucleophilic addition to the isocyanate group :

Mechanistic Insight :

Cyclotrimerization to Isocyanurates

Under catalytic conditions, phenyl isocyanate undergoes cyclotrimerization to form triphenyl isocyanurate :

| Catalyst | Solvent | Temperature | Activation Energy | Product |

|---|---|---|---|---|

| Acetate anions (e.g., TBAA) | Toluene/THF | RT | 60–61 kJ/mol | Triphenyl isocyanurate |

| BCl₃ | THF | RT | 5.2–6.1 kcal/mol | Biuret derivatives |

-

Nucleophilic attack by catalyst on isocyanate.

-

Formation of allophanate intermediate.

-

Cyclization to isocyanurate (thermodynamically favored).

Polymerization and Crosslinking

Phenyl isocyanate participates in crosslinking with polyols (e.g., glycerol, sorbitol):

Kinetic Trends :

-

Primary hydroxyl groups exhibit 4× higher reactivity than secondary groups .

-

Reactivity decreases with increasing steric bulk near the OH group .

Reaction with Diamines (MDA)

Methylenedianiline (MDA) reacts with phenyl isocyanate to form non-volatile carbamides , enabling solvent purification:

| Condition | Residual PhNCO (ppm) | Efficiency |

|---|---|---|

| 25–30°C + MDA | 58 ppm | 99.4% |

| 120–130°C + MDA | 231 ppm | 97.4% |

Anion Radical Formation

Reduction of phenyl isocyanate generates anion radicals , which cyclotrimerize in specific solvents:

| Reductant | Solvent | Product | Electron Localization |

|---|---|---|---|

| Sodium metal | HMPA | PhNCO⁻· | Delocalized across π-system |

| Sodium metal | THF | Triphenyl isocyanurate⁻· | Localized on carbonyl |

Key Insight :

Electron-donating substituents (e.g., p-methoxy) minimally affect nitrogen coupling constants in anion radicals .

Hazardous Reactions

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Synthesis of Urethane Derivatives :

- PICF can be used to synthesize urethane derivatives, which are valuable in the production of polymers and pharmaceuticals. The reaction of PICF with alcohols leads to the formation of urethanes, which are important intermediates in drug development and material science.

- Formation of Biologically Active Compounds :

- Cyclotrimerization Reactions :

Case Study 1: Synthesis of Benzotriazepines

A study demonstrated the use of PICF in synthesizing 1,3,5-benzotriazepines from o-phenylenediamines. The reaction showcased the compound's ability to facilitate the formation of heterocyclic structures that possess significant biological activity .

Case Study 2: Isocyanate Cyclotrimerization

Research highlighted the role of PICF in catalyzing cyclotrimerization reactions involving isocyanates. Various catalysts were evaluated for their efficiency in promoting these reactions, leading to the development of novel polyisocyanate materials with enhanced properties .

Data Table: Applications Overview

Mecanismo De Acción

Phenyl isocyanatoformate exerts its effects through the reactivity of its isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in forming ureas and carbamates, which are important in various chemical and biological processes .

Comparación Con Compuestos Similares

Phenyl isocyanate: Similar in structure but lacks the carbonyl group present in phenyl isocyanatoformate.

Ethyl isocyanatoformate: Contains an ethyl group instead of a phenyl group.

Methyl isocyanatoformate: Contains a methyl group instead of a phenyl group.

Uniqueness: this compound is unique due to the presence of both the isocyanate and carbonyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Actividad Biológica

Phenyl isocyanatoformate, a derivative of phenyl isocyanate, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity, and therapeutic potential, supported by research findings and case studies.

Chemical Structure and Properties

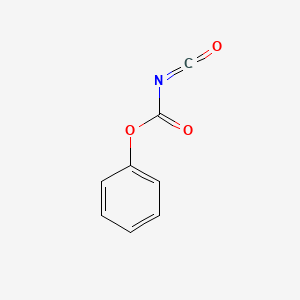

This compound is characterized by the presence of both isocyanate and formate functional groups. Its structure can be represented as follows:

This compound exhibits reactivity typical of isocyanates, allowing it to participate in various chemical reactions, including nucleophilic attacks by amines and alcohols.

Biological Activity Overview

1. Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties. For instance, a study reported that derivatives of urea, which share structural similarities with this compound, demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives were reported as low as 12.4 μM against HePG2 cells, suggesting that modifications to the isocyanate structure can enhance biological activity .

2. Toxicological Effects

Conversely, this compound has been associated with toxic effects. Research involving repeated inhalation exposure in rats revealed that concentrations as low as 4 mg/m³ led to significant respiratory distress and changes in pulmonary function . The study highlighted the compound's potential to induce asthma-like symptoms and other adverse effects on respiratory health.

The biological activity of this compound can be attributed to its ability to react with nucleophiles such as amino acids and proteins. This reactivity can lead to the formation of adducts that may interfere with normal cellular functions.

Reactivity with Amino Acids:

- This compound reacts with amino acids such as lysine and serine, potentially modifying protein structures and functions . Such modifications can disrupt signaling pathways and promote apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Activity

A series of experiments demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The study involved synthesizing several analogs and testing their effects on cell viability using MTT assays. Results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity.

Case Study 2: Toxicity Assessment

In a controlled study on rats exposed to this compound vapors, researchers noted significant decreases in body weight and pulmonary function parameters after prolonged exposure. Histopathological examinations revealed inflammation and hyperplasia in respiratory tissues, underscoring the compound's potential health risks .

Data Summary

| Biological Activity | IC50 (μM) | Effect Observed |

|---|---|---|

| Anticancer (HePG2) | 12.4 | Significant cytotoxicity |

| Anticancer (HCT116) | 17.8 | Moderate cytotoxicity |

| Toxicity (Rats) | 4-10 mg/m³ | Respiratory distress, weight loss |

Propiedades

IUPAC Name |

phenyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKLYCUEQGCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399918 | |

| Record name | Phenyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-43-6 | |

| Record name | Phenyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.